1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride
Description
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is a benzothiazole derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzothiazole ring and a methanamine (-CH₂NH₂) group at the 2-position, stabilized as a dihydrochloride salt. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C10H14Cl2N2OS |
|---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
(4-ethoxy-1,3-benzothiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N2OS.2ClH/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8;;/h3-5H,2,6,11H2,1H3;2*1H |
InChI Key |
XUKNOXGTUQIABW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride typically involves the reaction of 4-ethoxy-1,3-benzothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes in microorganisms. The compound’s structure allows it to bind to these targets effectively, leading to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The benzothiazole core (target compound) is distinct from benzimidazoles and thiadiazoles in electronic properties and ring strain, affecting reactivity and binding affinity.
- Substituent Position : Ethoxy at the 4-position (target) vs. methoxy at the 5-position (benzimidazole, ) or chloro at the 5-position (benzothiazole, ) alters steric and electronic profiles. Electron-donating groups like ethoxy may enhance solubility but reduce metabolic stability compared to halogens .
- Salt Form : Dihydrochloride salts (target, ) improve aqueous solubility, critical for bioavailability in drug formulations.
Physicochemical Properties
- Molecular Weight : The target compound (calc. ~305.20 g/mol) is heavier than fluorinated benzimidazoles (238.09 g/mol, ) but lighter than thiadiazole derivatives (265.74 g/mol, ).
- Polarity : Ethoxy and methanamine groups increase polarity compared to chloro or aryl substituents .
- Solubility : Dihydrochloride salts generally exhibit higher water solubility than neutral analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
